H-Dap(Boc)-OtBu.HCl
Description
Context of Non-Proteinogenic Amino Acids in Contemporary Organic Synthesis
Non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code of organisms, have garnered significant attention in contemporary organic synthesis. sigmaaldrich.com Unlike the 20 common proteinogenic amino acids, this diverse class of molecules offers a vast and largely untapped chemical space for the design of novel therapeutic agents, functional materials, and probes for biological systems. Their incorporation into peptides can induce specific secondary structures, enhance metabolic stability, and introduce novel functionalities. bldpharm.com The synthesis and application of these unique building blocks are at the forefront of efforts to create molecules with tailored properties, moving beyond the limitations of naturally occurring structures.
Significance of 2,3-Diaminopropionic Acid (Dap) Derivatives in Bio-Inspired Chemistry
Among the myriad of non-proteinogenic amino acids, 2,3-diaminopropionic acid (Dap) and its derivatives hold a special place in bio-inspired chemistry. The presence of two amino groups provides a versatile scaffold for introducing branching, metal chelation sites, and other functionalities into peptides and small molecules. This versatility has been exploited in the development of enzyme inhibitors, antibacterial agents, and peptidomimetics that can mimic or disrupt biological processes. The ability to selectively modify the two amino groups of Dap allows for the construction of complex molecular architectures with precise control over their three-dimensional structure and chemical reactivity.
Evolution of H-Dap(Boc)-OtBu.HCl as a Key Building Block in Peptide Chemistry
The development of this compound as a key building block is intrinsically linked to the advancements in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups are cornerstones of the Boc/Bzl protection strategy in SPPS. The Boc group, which protects the β-amino group, is stable to the conditions used for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA). The tert-butyl ester, protecting the carboxylic acid, is also acid-labile but typically requires stronger acidic conditions for cleavage, such as hydrogen fluoride (B91410) (HF), or can be removed in the final deprotection step. The free α-amino group, in its hydrochloride salt form for enhanced stability and handling, is readily available for peptide bond formation. This orthogonal protection scheme allows for the sequential and controlled assembly of peptide chains, making this compound a valuable reagent for introducing a Dap residue at a specific position within a peptide sequence.
Scope and Contributions of Research on this compound in Academic Literature
While specific research articles detailing the singular, pivotal role of this compound can be nuanced, its contribution is evident in studies focusing on the synthesis of modified peptides and peptidomimetics. Its use is often implicitly embedded in the experimental sections of papers that explore the structure-activity relationships of peptides containing Dap residues. For instance, research into constrained peptides, where the Dap side chain is used as a handle for cyclization or for attaching other molecular entities, relies on the availability of such well-designed building blocks. The academic literature showcases its utility in creating libraries of peptide analogues for drug discovery and in the synthesis of complex natural products containing the diaminopropionic acid motif.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 133240-27-0 nih.gov |
| Molecular Formula | C12H25ClN2O4 nih.gov |
| Molecular Weight | 296.80 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not widely available |
| Solubility | Soluble in organic solvents like DMF and DCM |
| Optical Rotation | Specific rotation values are dependent on the specific enantiomer and measurement conditions. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-11(2,3)17-9(15)8(13)7-14-10(16)18-12(4,5)6;/h8H,7,13H2,1-6H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMATBBIKAKDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Peptide Chemistry and Bio Inspired Synthesis
Incorporation of H-Dap(Boc)-OtBu.HCl into Peptide Sequences
In the widely used Fmoc/tBu strategy, Fmoc-Dap(Boc)-OH would be coupled to the free amino group of the growing peptide chain on the resin. The Fmoc group is then removed using a mild base like piperidine, generating a new N-terminal amine. This cycle is repeated with other amino acids. The Boc group on the Dap side chain and the tBu esters on other residues remain intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). peptide.comluxembourg-bio.com
This compound can be relevant in SPPS in the context of convergent or fragment-based approaches. In this strategy, small peptide fragments are synthesized separately (either in solution or on a different resin), and this compound could be the C-terminal residue of one such fragment. This fragment would then be coupled to another fragment on the solid support. luxembourg-bio.com
Solution-phase synthesis offers greater flexibility for large-scale production and the synthesis of complex or modified peptides where SPPS might be limiting. In this methodology, this compound is a highly useful intermediate. It can act as the nucleophilic component (amine component) in a coupling reaction.
The synthesis proceeds by reacting the free α-amino group of this compound with the activated carboxyl group of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH or Boc-Val-OH). beilstein-journals.org The reaction is carried out in a suitable organic solvent, and the presence of a base is required to neutralize the hydrochloride salt and facilitate the coupling. After the coupling, the resulting dipeptide can be N-terminally deprotected to yield a new free amine, ready for the next coupling cycle. The Boc and OtBu groups on the Dap residue remain stable during these steps, providing orthogonal protection for later-stage modifications.
The formation of the peptide bond between this compound and an incoming N-protected amino acid requires the use of a coupling reagent to activate the carboxylic acid. iris-biotech.de The choice of reagent is critical for ensuring high yield, fast reaction times, and minimal racemization, especially for sterically hindered couplings. iris-biotech.desigmaaldrich.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. iris-biotech.depeptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. beilstein-journals.orgpeptide.com For solution-phase synthesis, DCC is suitable as its urea (B33335) byproduct precipitates out, while DIC is preferred in SPPS because its byproduct is more soluble. peptide.com
Onium Salts (Aminium/Uronium and Phosphonium): These have become the preferred choice for most peptide syntheses due to their high efficiency and low racemization rates. iris-biotech.de
Aminium/Uronium Salts: HBTU, TBTU, HATU, and HCTU are highly effective reagents that convert carboxylic acids into active OBt or OAt esters. sigmaaldrich.compeptide.com HATU is particularly efficient due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its HOAt leaving group. sigmaaldrich.com
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very powerful, especially for difficult couplings, fragment condensation, and cyclization reactions. sigmaaldrich.compeptide.com PyAOP is noted for its effectiveness in coupling N-methylated amino acids. peptide.com
The general condition for coupling this compound involves dissolving it with the N-protected amino acid in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A tertiary base, such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), is added to neutralize the HCl salt, followed by the addition of the coupling reagent. beilstein-journals.org
| Reagent Class | Example Reagents | Common Use/Characteristics | Reference |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Classic reagents; often used with additives like HOBt to minimize racemization. | iris-biotech.depeptide.com |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HCTU | Highly efficient, fast reactions, and low racemization. Generate OBt or O-6-ClBt active esters. | sigmaaldrich.compeptide.com |
| HATU | Generates highly reactive OAt esters; very efficient for difficult couplings. | iris-biotech.desigmaaldrich.com | |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Excellent for sterically hindered couplings, fragment condensation, and cyclization. | sigmaaldrich.compeptide.com |
Role in the Synthesis of Macrocyclic Peptides and Cyclic Structures
Macrocyclic peptides are an important class of therapeutics, often exhibiting high binding affinity and specificity, in part due to their conformationally constrained structure. nih.gov The synthesis of these cyclic structures often relies on building blocks with orthogonally protected functional groups, making this compound a valuable tool.
A common strategy involves synthesizing a linear peptide precursor that includes the Dap residue. After the linear chain is assembled, selective deprotection of the Dap side chain (by removing the Boc group) can expose a free amine. This amine can then be coupled with the C-terminal carboxyl group of the peptide (after its deprotection) to form a head-to-side-chain cyclic peptide. Reagents like PyBOP or DIC/HOBt are often employed for this intramolecular cyclization step. peptide.com The ability to form a lactam bridge via the Dap side chain provides a robust method for constraining the peptide's conformation, which is a critical aspect of designing bioactive macrocycles.
Contribution to the Development of Complex Bioactive Molecules as Synthetic Building Blocks
Beyond its use in linear and cyclic peptides, this compound serves as a trifunctional synthetic building block for constructing more complex, bio-inspired molecules. Its structure provides three distinct points for chemical manipulation: the α-amino group, the β-amino group (side chain), and the carboxyl group.
This versatility allows chemists to use it as a scaffold. For example, after incorporation into a peptide, the side-chain amine can be used as a branching point to synthesize dendritic peptides (peptoids) or to attach complex ligands. The orthogonal protection scheme (free amine as HCl salt, Boc-protected side chain, OtBu-protected carboxyl) allows for a controlled, stepwise synthesis, where each functional group can be addressed independently. This makes this compound a key contributor to the development of novel antibiotics, enzyme inhibitors, and other complex molecular architectures that are inspired by natural products but possess enhanced synthetic accessibility and modifiability.
H Dap Boc Otbu.hcl As a Chiral Building Block in Asymmetric Synthesis
Stereochemical Control in Reactions Involving Diaminopropionic Acid Scaffolds
The inherent chirality of the diaminopropionic acid (Dap) core in H-Dap(Boc)-OtBu.HCl plays a crucial role in directing the stereochemical outcome of reactions. The Boc (tert-butoxycarbonyl) and OtBu (tert-butyl ester) protecting groups not only prevent unwanted side reactions at the amino and carboxyl functionalities, respectively, but also contribute to the steric environment around the chiral center. This steric hindrance can effectively shield one face of the molecule, forcing incoming reagents to approach from the less hindered side and thereby leading to a high degree of stereochemical control.
The strategic placement of these protecting groups on the Dap scaffold allows for predictable facial selectivity in a variety of transformations. For instance, in alkylation or acylation reactions at the unprotected amino group, the bulky Boc and OtBu groups can influence the conformation of the molecule, creating a chiral pocket that dictates the trajectory of the electrophile. This results in the preferential formation of one diastereomer over the other. The hydrochloride salt form of the starting material also ensures stability and ease of handling.
Table 1: Diastereoselective Reactions Utilizing Protected Diaminopropionic Acid Scaffolds
| Reaction Type | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Addition | Benzaldehyde | 95:5 | Fictional Example |
| Michael Addition | Methyl Vinyl Ketone | 92:8 | Fictional Example |
| Alkylation | Benzyl Bromide | 90:10 | Fictional Example |
Enantioselective Transformations Utilizing this compound as a Scaffold Component
Beyond serving as a simple chiral starting material, this compound can be elaborated into more complex chiral ligands or auxiliaries that are instrumental in enantioselective catalysis. The two amino groups of the diaminopropionic acid backbone provide ideal handles for the introduction of catalytically active moieties or for coordination to a metal center. The inherent chirality of the Dap scaffold is then transferred to the catalytic environment, enabling the transformation of prochiral substrates into chiral products with high enantiomeric excess.
For example, the free amino group of this compound can be functionalized to create bidentate or tridentate ligands. These ligands can then be complexed with transition metals such as rhodium, palladium, or iridium to form chiral catalysts for a range of enantioselective transformations, including hydrogenation, hydroformylation, and allylic alkylation. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.
Table 2: Enantioselective Reactions Catalyzed by Ligands Derived from Diaminopropionic Acid Scaffolds
| Reaction Type | Substrate | Catalyst System | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Hydrogenation | Methyl Acetoacetate | [Rh(COD)L]BF4 | 98% | Fictional Example |
| Asymmetric Allylic Alkylation | 1,3-Diphenylallyl Acetate (B1210297) | [Pd(allyl)Cl]2/L | 95% | Fictional Example |
| Asymmetric Hydrosilylation | Acetophenone | [Ir(COD)Cl]2/L* | 92% | Fictional Example |
Synthesis of Chiral Intermediates for Advanced Organic Transformations
The utility of this compound extends to its role as a precursor for the synthesis of a variety of chiral intermediates that are valuable in more complex, multi-step organic syntheses. The orthogonally protected amino and carboxyl groups allow for selective deprotection and further functionalization, making it a versatile starting point for the construction of molecules with multiple stereocenters.
For instance, the tert-butyl ester can be selectively cleaved under acidic conditions, allowing for peptide coupling reactions at the carboxylic acid while the Boc-protected amine remains intact. Conversely, the Boc group can be removed with a different acid, freeing the amine for further modification. This differential reactivity is a powerful tool for the stepwise construction of complex peptide-based structures, peptidomimetics, and other biologically active molecules. Furthermore, the diaminopropionic acid backbone can be incorporated into heterocyclic structures, leading to the formation of chiral piperidines, pyrrolidines, and other nitrogen-containing ring systems that are common motifs in natural products and pharmaceuticals.
Table 3: Chiral Intermediates Synthesized from this compound
| Intermediate Class | Synthetic Transformation | Potential Application | Reference |
| Chiral β-Amino Alcohols | Reduction of the ester | Synthesis of chiral auxiliaries and ligands | Fictional Example |
| Protected Diamino Aldehydes | Partial reduction of the ester | Precursors for multi-component reactions | Fictional Example |
| Chiral Piperazinones | Cyclization reactions | Scaffolds for drug discovery | Fictional Example |
Note: The examples in this table are based on plausible synthetic transformations of the functional groups present in this compound.
Chemical Reactivity, Derivatization, and Functionalization Studies of H Dap Boc Otbu.hcl
Reactions at the Free Amine and Ester Functionalities of H-Dap(Boc)-OtBu.HCl
The primary amine (α-amino group) and the tert-butyl ester of this compound are the main sites for its chemical modifications. The free α-amino group, once liberated from its hydrochloride salt, acts as a potent nucleophile, readily participating in acylation, alkylation, and peptide coupling reactions.
Acylation and Alkylation: The α-amino group can be acylated using various acylating agents such as acid chlorides and anhydrides to introduce a wide range of functionalities. Similarly, N-alkylation can be achieved using alkyl halides, often requiring a hindered base to facilitate the reaction. These reactions allow for the introduction of diverse substituents at the α-position, leading to a broad spectrum of diaminopropionic acid derivatives.
Peptide Coupling Reactions: A significant application of this compound is its use as an amine component in peptide synthesis. The free α-amino group can be coupled with N-protected amino acids or peptide fragments using standard peptide coupling reagents. The choice of coupling reagent is crucial to ensure high yields and minimize racemization.
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC, DIC, EDC | Commonly used, can cause racemization if additives are not used. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, suitable for hindered couplings. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Efficient, but can cause guanidinylation of the N-terminal amine. |
The tert-butyl ester functionality is generally stable under the basic or neutral conditions used for reactions at the α-amino group. However, it can be cleaved under acidic conditions, a property that is exploited in selective deprotection strategies.
Selective Deprotection Strategies for Targeted Functionalization
The orthogonal nature of the Boc and tert-butyl ester protecting groups in this compound is a cornerstone of its utility in synthetic chemistry. This allows for the selective removal of one group while the other remains intact, enabling targeted functionalization at either the α-amino or the β-amino group (after deprotection of the Boc group) or the carboxylic acid.
Selective Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is labile to acidic conditions. A common and highly effective method for its removal is the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). Another well-established method involves the use of hydrochloric acid (HCl) in an anhydrous solvent like dioxane or methanol. This selective deprotection exposes the β-amino group for further functionalization, while the tert-butyl ester remains intact.
Selective Deprotection of the tert-Butyl Ester: The tert-butyl ester can also be cleaved under acidic conditions, though it is generally more stable than the N-Boc group. Careful selection of reagents and reaction conditions is necessary to achieve selective cleavage of the ester in the presence of the Boc group. Lewis acids, such as cerium(III) chloride, have been reported to selectively deprotect tert-butyl esters in the presence of N-Boc groups.
The following table summarizes common conditions for selective deprotection:
| Protecting Group to be Removed | Reagents and Conditions | Comments |
| Boc (tert-butoxycarbonyl) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Standard and efficient method. |
| Boc (tert-butoxycarbonyl) | HCl in Dioxane or Methanol | Provides the deprotected amine as a hydrochloride salt. |
| OtBu (tert-butyl ester) | Lewis Acids (e.g., CeCl₃) | Offers selectivity over the N-Boc group. |
| Both Boc and OtBu | Strong acids (e.g., excess TFA, prolonged reaction time) | Non-selective deprotection of both groups. |
Synthesis of Diverse Diaminopropionic Acid Derivatives and Analogues
The versatility of this compound as a chiral building block has been demonstrated in the synthesis of a wide array of diaminopropionic acid derivatives and analogues. These derivatives are of significant interest in medicinal chemistry and peptidomimetic studies.
By leveraging the selective deprotection strategies discussed previously, either the α-amino, β-amino, or the carboxylic acid functionality can be modified. For instance, after selective Boc deprotection, the newly freed β-amino group can be acylated, alkylated, or used in peptide coupling to introduce diverse side chains. Subsequent deprotection of the tert-butyl ester and the α-amino group can then yield a variety of di-functionalized diaminopropionic acid derivatives.
Furthermore, this compound serves as a precursor for the synthesis of conformationally constrained amino acids. These constrained analogues are valuable tools for studying peptide structure-activity relationships and for the design of peptides with enhanced stability and receptor selectivity.
Exploration of Novel Chemical Transformations and Reaction Mechanisms
The unique structural features of this compound and its derivatives make them interesting substrates for exploring novel chemical transformations and reaction mechanisms.
Synthesis of Heterocyclic Compounds: The vicinal diamine motif, which can be unmasked from this compound, is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For example, derivatives of diaminopropionic acid can be utilized in the synthesis of β-lactams, which are core structures in many antibiotic drugs. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a common method for constructing the β-lactam ring.
Asymmetric Synthesis: As a chiral building block, this compound can be employed in asymmetric synthesis to introduce a stereocenter into a target molecule. The inherent chirality of the diaminopropionic acid backbone can be used to control the stereochemistry of subsequent reactions, leading to the enantioselective synthesis of complex molecules.
The study of reaction mechanisms involving this compound and its derivatives can provide valuable insights into fundamental organic reactions. For instance, investigating the factors that control the regioselectivity and stereoselectivity of reactions at the different functional groups can lead to the development of new and improved synthetic methodologies.
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (S)-tert-butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride |
| Dap | 2,3-diaminopropionic acid |
| Boc | tert-butoxycarbonyl |
| OtBu | tert-butyl ester |
| TFA | Trifluoroacetic acid |
| DCM | Dichloromethane |
| HCl | Hydrochloric acid |
| DCC | Dicyclohexylcarbodiimide |
| DIC | Diisopropylcarbodiimide |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| PyAOP | (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |
| CeCl₃ | Cerium(III) chloride |
Advanced Analytical Methodologies for Research on H Dap Boc Otbu.hcl and Its Derivatives
Chromatographic Techniques for Reaction Monitoring and Product Purification
Chromatographic methods are indispensable tools in the synthetic organic chemist's arsenal, providing robust means for both monitoring the progress of reactions and purifying the final products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of H-Dap(Boc)-OtBu.HCl and monitoring the conversion of reactants to products during its synthesis. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, employing a nonpolar stationary phase and a polar mobile phase.
The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. For Boc-protected amino acids like this compound, the hydrophobicity imparted by the tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) groups allows for effective retention on C18 or C8 columns. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.
By analyzing aliquots of a reaction mixture over time, HPLC can provide a quantitative measure of the consumption of starting materials and the formation of this compound. This allows for the optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, to maximize yield and minimize impurities. For purity assessment, a high-resolution separation can detect and quantify even minor impurities, which is critical for applications in peptide synthesis where the purity of the building blocks directly impacts the quality of the final peptide. researchgate.net The use of a diode array detector (DAD) or a UV detector allows for the detection of the analyte based on its chromophore.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | Ambient to 40 °C |
| This table displays typical HPLC conditions for the analysis of Boc-protected amino acids. |
While HPLC provides information on purity and retention time, it does not directly confirm the molecular identity of the product. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. researchgate.netnebiolab.com By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, LC-MS provides unequivocal confirmation of the molecular weight of the synthesized this compound.
In a typical LC-MS analysis, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions from the analyte. For this compound, which has a molecular formula of C12H25ClN2O4 and a molecular weight of 292.8 g/mol for the free base, the mass spectrometer would be expected to detect the protonated molecule [M+H]+ at m/z 293.2. nih.gov The presence of this ion at the correct retention time provides strong evidence for the successful synthesis of the target compound. Furthermore, LC-MS can identify byproducts and impurities by their respective molecular weights, aiding in the optimization of the synthetic route. nih.gov
Spectroscopic Characterization for Structural Elucidation in Complex Synthetic Schemes
Spectroscopic techniques are fundamental for the detailed structural elucidation of newly synthesized molecules, providing insights into the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR are routinely used to confirm its structure.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, one would expect to see characteristic signals for the protons of the Boc and OtBu groups (typically sharp singlets in the upfield region), as well as signals for the α- and β-protons of the diaminopropionic acid backbone. The chemical shifts, integration values (proportional to the number of protons), and coupling patterns (splitting of signals due to neighboring protons) allow for the complete assignment of the proton resonances.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to see signals for the carbonyl carbons of the Boc and OtBu groups, the quaternary carbons of the tert-butyl groups, and the carbons of the diaminopropionic acid backbone.
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H | |
| t-butyl (Boc & OtBu) | 1.4 - 1.6 |
| CH (α-carbon) | ~4.0 - 4.5 |
| CH₂ (β-carbon) | ~3.0 - 3.5 |
| NH/NH₂ | Variable |
| ¹³C | |
| C=O (Boc & Ester) | ~155 & ~170 |
| C(CH₃)₃ (Boc & OtBu) | ~80 |
| CH₃ (t-butyl) | ~28 |
| CH (α-carbon) | ~50 - 55 |
| CH₂ (β-carbon) | ~40 - 45 |
| This table presents expected NMR chemical shift ranges for the key functional groups in this compound. |
Furthermore, ¹⁵N NMR can be employed to study the nitrogen atoms within the molecule, although it is less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), are powerful techniques for elucidating reaction mechanisms and for use in quantitative proteomics. acs.orgnih.govisotope.comnih.gov NMR is a key method for confirming the position and extent of isotopic enrichment.
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. uobasrah.edu.iq Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy can confirm the presence of key functional groups:
N-H stretch: The amine and amide N-H bonds will show absorption bands in the region of 3300-3500 cm⁻¹.
C-H stretch: The C-H bonds of the alkyl groups will absorb in the 2850-3000 cm⁻¹ region. libretexts.org
C=O stretch: The carbonyl groups of the Boc protecting group and the tert-butyl ester will exhibit strong absorption bands around 1700-1750 cm⁻¹. masterorganicchemistry.com The exact position can help distinguish between the urethane (B1682113) carbonyl of the Boc group and the ester carbonyl.
C-O stretch: The C-O single bonds of the ester and carbamate (B1207046) will show absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org
The presence of these characteristic absorption bands in the IR spectrum provides corroborating evidence for the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule. For this compound (free base formula C₁₂H₂₄N₂O₄), the calculated exact mass can be compared to the experimentally measured mass. nih.gov A close match between the theoretical and experimental values (typically within 5 ppm) provides unambiguous confirmation of the molecular formula and, by extension, the identity of the compound. nih.gov This level of certainty is crucial in research and for regulatory submissions.
| Technique | Information Provided | Application to this compound |
| HPLC | Purity, Retention Time | Assess purity of final product, monitor reaction progress |
| LC-MS | Molecular Weight | Confirm molecular weight of this compound and identify byproducts |
| ¹H NMR | Proton Environment | Determine the number and connectivity of protons |
| ¹³C NMR | Carbon Skeleton | Identify all unique carbon atoms in the molecule |
| IR | Functional Groups | Confirm presence of N-H, C=O, and C-O bonds |
| HRMS | Precise Mass | Determine the elemental composition and confirm the molecular formula |
| This table summarizes the application of various analytical techniques in the study of this compound. |
Methods for Assessment of Stereochemical Integrity and Enantiomeric Purity in Research Contexts
The assessment of enantiomeric purity for protected amino acids like this compound predominantly relies on chromatographic techniques, which are capable of separating enantiomers either directly or indirectly. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is the most widely employed method due to its versatility, high resolution, and sensitivity. nih.govresearchgate.net Gas Chromatography (GC) also serves as a powerful tool, particularly for volatile derivatives. researchgate.net
Direct Chiral HPLC Separation
Direct methods involve the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus, separation. researchgate.net The choice of CSP is crucial and depends on the specific structure of the analyte. For N-protected amino acids, several types of CSPs have proven effective.
Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs for the separation of a broad range of chiral compounds, including N-protected amino acids. mdpi.com Columns with stationary phases made of cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are known for their excellent chiral recognition capabilities. mdpi.com The separation mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer. mdpi.com
Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and ristocetin (B1679390) A, covalently bonded to a silica (B1680970) support, form another important class of CSPs. rsc.org These are particularly effective for the separation of amino acids and their derivatives due to their complex three-dimensional structures containing multiple stereogenic centers and functional groups capable of various interactions (ionic, hydrogen bonding, hydrophobic). rsc.org
Ligand-Exchange Chromatography (LEC): This technique utilizes a CSP that incorporates a chiral ligand, often an amino acid itself, complexed with a metal ion (e.g., Cu(II)). Enantiomeric resolution is achieved through the formation of transient diastereomeric ternary complexes between the stationary phase complex and the analyte enantiomers.
The mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile), its concentration, and the presence of additives like acids (e.g., trifluoroacetic acid) or bases (e.g., triethylamine), plays a critical role in optimizing the separation by influencing the retention and selectivity. nih.gov
Indirect Chiral Separation Methods
Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase. researchgate.net A common CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogues. While effective, this method requires a CDA of high enantiomeric purity and assumes that the derivatization reaction proceeds without any kinetic resolution or racemization. researchgate.net
Gas Chromatography (GC)
For GC analysis, the amino acid derivatives must be volatile. This typically requires a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group(s). The resulting volatile enantiomers are then separated on a chiral capillary column. researchgate.net
Research Findings on Analogous Compounds
The following interactive table summarizes typical HPLC conditions used for the chiral separation of N-protected amino acids, which can be adapted for this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Typical Resolution (Rs) | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA | 1.0 | UV at 220 nm | > 2.0 | |
| Teicoplanin-based CSP | Acetonitrile/Water/TFA (70:30:0.1, v/v/v) | 0.8 | UV at 215 nm | 1.8 - 3.5 | rsc.org |
| Hydroxypropyl-β-cyclodextrin | Acetonitrile/Triethylammonium acetate (B1210297) buffer (pH 4.1) (10:90, v/v) | 1.2 | UV at 210 nm | > 1.5 | rsc.org |
| Quinine-based anion exchanger | Methanol/Acetonitrile (50:50, v/v) with 30 mM TEA and 60 mM FA | 0.6 | UV at 262 nm | > 5.0 for most |
TFA: Trifluoroacetic Acid, TEA: Triethylamine (B128534), FA: Formic Acid Resolution (Rs) is a measure of the degree of separation between two peaks. A value of Rs > 1.5 indicates baseline separation.
The data clearly indicates that polysaccharide and macrocyclic glycopeptide-based CSPs are highly effective for the chiral resolution of protected amino acids. The choice between normal-phase, reversed-phase, or polar organic mode depends on the specific analyte and CSP combination, with mobile phase additives playing a key role in optimizing selectivity and resolution. For a compound like this compound, which possesses both a primary amine and protected functional groups, methods developed for other Boc-protected amino acids are directly applicable. rsc.org The primary amine provides a key interaction site for many CSPs, particularly crown ether and ligand-exchange types. researchgate.net
Future Perspectives and Emerging Research Areas in the Context of H Dap Boc Otbu.hcl
Novel Applications in Advanced Chemical Biology and Materials Science
The distinct properties of diaminopropionic acid (Dap), the core structure of H-Dap(Boc)-OtBu.HCl, make it an attractive component for designing sophisticated tools and materials.
pH-Responsive Systems: A significant area of research is the incorporation of Dap into peptides to create pH-sensitive molecules. The side-chain amine of Dap has a pKa value of approximately 6.3 when incorporated into a peptide, which is significantly lower than that of lysine (B10760008). nih.govchemistryviews.org This means its protonation state is sensitive to the pH changes that occur in specific cellular compartments like endosomes (pH 5-6) and the microenvironment of tumors (pH 5.6-6.9). nih.govchemistryviews.org This property is being harnessed to develop:
Gene Delivery Vectors: Peptides rich in Dap can remain relatively neutral at physiological pH (around 7.4) but become positively charged in the acidic environment of the endosome. This charge switch facilitates the disruption of the endosomal membrane and the release of nucleic acid cargo into the cytoplasm, enhancing the efficiency of gene delivery. nih.govnih.gov
Tumor-Targeted Therapeutics: Anticancer peptides have been designed by replacing lysine residues with Dap. These peptides show enhanced activity in the slightly acidic tumor microenvironment, where they become cationic and can preferentially disrupt the negatively charged membranes of cancer cells, while remaining less toxic to normal cells at physiological pH. chemistryviews.org
Drug Delivery and Bioconjugation: The side-chain amine of Dap provides a convenient handle for attaching various molecules. Polymers of functionalized diaminopropionic acid have been shown to be effective in delivering active enzymes into cells. nih.gov Furthermore, the synthesis of Dap derivatives with orthogonal protecting groups allows for site-specific bioconjugation, enabling the attachment of fluorescent probes, drugs, or other bioactive moieties. mdpi.comacs.org This is crucial for creating targeted drug delivery systems and chemical probes to study biological processes. nih.govnih.gov
Functional Materials: The ability of Dap-containing peptides to respond to stimuli and chelate metals opens up possibilities in materials science.
Hydrogels: Peptides incorporating Dap can be designed to form hydrogels that change their stiffness in response to pH, which has potential applications in wound dressing and tissue engineering. nih.gov
Metal-Chelating Agents: The amino and carboxyl groups in the peptide backbone and the side chains of amino acids like Dap can form coordination complexes with metal ions. nih.gov This property is being explored for applications in bioremediation of heavy metals and as a basis for creating novel biomaterials with specific catalytic or magnetic properties.
Integration into Automated and High-Throughput Synthesis Platforms
The efficiency of modern drug discovery and materials science relies heavily on automated and high-throughput synthesis methods. This compound, as a building block for solid-phase peptide synthesis (SPPS), is integral to these platforms.
Automated Solid-Phase Peptide Synthesis (SPPS): Both Boc and Fmoc protection strategies are amenable to automation. iris-biotech.de The use of this compound fits well within the Boc/benzyl SPPS strategy, where the Boc group is removed with a mild acid like trifluoroacetic acid (TFA), and the side-chain protecting groups are removed at the end of the synthesis with a stronger acid. nih.gov While Fmoc chemistry is more common today, Boc chemistry remains valuable for the synthesis of long or "difficult" peptides that may be prone to aggregation. nih.gov
High-Throughput Synthesis and Screening: The demand for large numbers of peptides for screening has led to the development of high-throughput synthesis techniques. nih.gov These methods allow for the parallel synthesis of hundreds or thousands of peptides. rhhz.netnih.gov The use of this compound and other non-proteinogenic amino acids in these platforms allows for the creation of diverse peptide libraries with a wide range of functionalities, which can then be screened for various biological activities, such as antimicrobial or anticancer properties. americanpeptidesociety.org
| Parameter | Value/Observation | Reference |
| pKa of Dap side-chain in peptides | ~6.3 | nih.govchemistryviews.org |
| pKa of Dap methyl ester (β-NH2) | 7.96 (at 37°C) | nih.gov |
| Yield range for N-methylated Dap peptides | 13–26% | nih.gov |
| Yield range for N,N-dimethylated Dap peptides | 9% | nih.gov |
| Overall yield for Daptomycin synthesis | 22% (with optimized Kynurenine synthon) | rsc.org |
This table presents a selection of research findings related to the properties and synthesis of Dap-containing peptides. The values can vary depending on the specific peptide sequence and reaction conditions.
Development of Next-Generation Non-Proteinogenic Amino Acid Building Blocks
This compound is not only a building block itself but also a valuable starting material for the synthesis of more complex, next-generation non-proteinogenic amino acids.
Orthogonally Protected Dap Derivatives: An efficient synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid has been reported, starting from a commercially available aspartic acid derivative. acs.org Such orthogonally protected Dap building blocks are crucial for the selective modification of the side chain while the peptide is still attached to the solid support during SPPS. This allows for the introduction of a wide variety of functional groups in a site-specific manner.
Nucleoamino Acids: this compound and its derivatives can be used to synthesize nucleoamino acids, where a nucleobase is attached to the amino acid scaffold. These building blocks can then be assembled into cationic nucleopeptides, which have potential applications in antisense and antigene therapies due to their ability to interact with DNA and RNA. researchgate.net
Constrained and Bicyclic Peptides: The side chain of Dap can be used as an anchor point for creating cyclic and bicyclic peptides. nih.govscispace.com Constraining the peptide backbone in this way can lead to more stable and potent therapeutic agents by locking the peptide into a bioactive conformation. Methods have been developed to synthesize the necessary noncanonical amino acids for bicyclization directly on the solid support during peptide synthesis. nih.gov
Expanding the Chemical Space Through Further Functionalization and Derivatization
The ability to modify the side chain of diaminopropionic acid opens up a vast chemical space for creating novel peptides and peptidomimetics with tailored properties.
Combinatorial Libraries: The side-chain amine of Dap is an excellent point for diversification in combinatorial chemistry. nih.gov By attaching a variety of small molecules to the Dap side chain, large libraries of peptides can be generated and screened for new biological activities. researchgate.netnih.gov This approach has been used to develop peptide-based ligands for various targets.
Fluorescent Labeling: The Dap side chain can be readily labeled with fluorescent dyes. nih.gov This allows for the creation of fluorescently tagged peptides that can be used as probes to study biological processes, such as bacterial cell wall synthesis, through fluorescence microscopy.
Bioconjugation and Drug Delivery: The unique reactivity of the Dap side chain can be exploited for various bioconjugation strategies. mdpi.comnih.govrsc.org This includes the attachment of polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of peptide drugs, or the conjugation of cytotoxic agents for targeted cancer therapy. Lipopeptides based on Dap have been investigated for their potential in gene delivery. nih.gov
Metal Conjugation: The Dap side chain can be derivatized with chelating agents to create peptides that can bind metal ions. Ferrocenyl-conjugated Dap homo-peptides have been synthesized to study electron transfer processes in helical structures, which is relevant for the design of novel electronic biomaterials and sensors. kvinzo.com
Q & A
Basic: What are the standard protocols for synthesizing H-Dap(Boc)-OtBu.HCl?
Methodological Answer:
Synthesis typically involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) under inert atmospheres (e.g., argon). For example, analogous compounds such as H-Lys(Boc)-OtBu.HCl are synthesized by reacting chlorin-e6 derivatives with protected amino acids in a two-step, one-pot reaction. Monitoring intermediates via TLC and MALDI-TOF ensures reaction progress .
Basic: How should this compound be solubilized for in vitro experiments?
Methodological Answer:
Common solvents include DMSO, ethanol, or DMF. For aqueous compatibility, prepare stock solutions in DMSO (e.g., 50 mg/mL) and dilute with saline or buffers. If precipitation occurs, use co-solvents like PEG300 or Tween 80 (e.g., DMSO:PEG300:Tween 80:Saline = 10:40:5:45). Pre-test small volumes to optimize solubility and avoid sample loss .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
Store lyophilized powder at -20°C for long-term stability (3 years) or 4°C for short-term use (2 years). For solutions, aliquot and store at -80°C (6 months) or -20°C (1 month). Contradictions exist in literature: some protocols recommend inert atmospheres at 2–8°C for solid forms, highlighting the need for stability testing under intended storage conditions .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
Improve selectivity by dividing one-pot reactions into sequential steps. For example, form anhydride intermediates (via DCC/DMAP) before adding protected amino acids. Adjust stoichiometry (1:1 molar ratios of coupling reagents to reactants) and monitor via TLC or spectroscopy. Analogous syntheses of chlorin-e6 derivatives achieved higher yields by optimizing reaction timelines and intermediate purification .
Advanced: How should researchers address contradictions in stability data across sources?
Methodological Answer:
Perform accelerated stability studies under varying conditions (temperature, humidity, light). For example, compare degradation rates at -20°C vs. 2–8°C using HPLC to quantify purity changes over time. Document batch-specific variability, as discrepancies may arise from differences in salt forms or residual solvents .
Advanced: What analytical techniques validate purity and structural integrity?
Methodological Answer:
- HPLC : Assess purity (>95% recommended for biological assays).
- NMR : Confirm Boc and OtBu protecting group retention (e.g., tert-butyl signals at ~1.4 ppm in H-NMR).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] peaks).
- FT-IR : Identify characteristic carbonyl stretches (e.g., Boc group at ~1680 cm) .
Advanced: How can solubility be enhanced for in vivo administration?
Methodological Answer:
Use biocompatible formulations:
- Intravenous : 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline.
- Oral : Suspend in 0.5% carboxymethyl cellulose (CMC).
Validate solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions. Pre-warm mixtures to 50°C if precipitation occurs during preparation .
Advanced: What factors influence compound stability under physiological conditions?
Methodological Answer:
- pH Sensitivity : Test stability in PBS (pH 7.4) vs. acidic buffers (pH 4–5) to simulate lysosomal environments.
- Enzymatic Degradation : Incubate with proteases (e.g., trypsin) and monitor via LC-MS.
- Temperature : Compare degradation kinetics at 37°C (body temperature) vs. 4°C .
Advanced: How can experimental reproducibility be ensured across labs?
Methodological Answer:
- Detailed Protocols : Specify exact solvent ratios, vortex/ultrasonication times, and storage conditions.
- Batch Documentation : Record synthesis dates, HPLC purity, and residual solvent levels.
- Data Sharing : Use repositories to share raw NMR/HPLC files and metadata (e.g., instrument parameters) .
Advanced: What metadata are critical for data management plans (DMPs)?
Methodological Answer:
Include:
- Experimental Parameters : Solvent batches, pH, temperature.
- Analytical Data : HPLC column type, MS ionization mode.
- Ethics Compliance : If applicable, anonymization methods for human-derived data.
Tools like DataUp can automate metadata generation and ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
